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Introduction

VB-111 (ofranergene obadenovec) is a first-in-class targeted anti-cancer viral-based gene

therapy. It is a non-replicating adenovirus 5 (Ad-5) vector that carries a proprietary murine pre-

proendothelin-1 (PPE-1-3x) promoter, which is specifically activated in angiogenic endothelial

cells.[1][2] This promoter drives the expression of a Fas-chimera transgene, leading to targeted

apoptosis of the tumor's neovasculature. VB-111 has a dual mechanism of action: it disrupts

the tumor blood supply and induces a tumor-directed immune response, characterized by the

infiltration of CD8+ T-cells.[3][4][5] Accurate and comprehensive quantification of tumor

response to VB-111 is critical for evaluating its efficacy in both preclinical and clinical settings.

This document provides detailed protocols and data presentation guidelines for researchers,

scientists, and drug development professionals.

Mechanism of Action
VB-111's therapeutic effect is achieved through a dual-pronged attack on the tumor

microenvironment:

Anti-angiogenic/Vascular Disruption: The Ad-5 vector delivers the genetic payload to

angiogenic endothelial cells. The PPE-1-3x promoter ensures that the Fas-chimera

transgene is expressed exclusively in these cells.[2][6] This expression leads to the

activation of the Fas apoptotic pathway, causing targeted cell death of the tumor's blood

vessel lining, which in turn leads to tumor starvation and necrosis.[6][7]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b12375237?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC3374632/
https://www.hra.nhs.uk/planning-and-improving-research/application-summaries/research-summaries/oval-vb-111-and-paclitaxel-in-patients-with-ovarian-cancer-v61/
https://www.researchgate.net/figure/Dual-Mechanism-of-Action-of-VB-111-Three-main-components-of-VB-111-i-a-vector-ii-a_fig1_349545440
https://pmc.ncbi.nlm.nih.gov/articles/PMC10773432/
https://www.researchgate.net/publication/340445546_Ofranergene_obadenovec_VB-111_in_platinum-resistant_ovarian_cancer_favorable_response_rates_in_a_phase_III_study_are_associated_with_an_immunotherapeutic_effect
https://www.hra.nhs.uk/planning-and-improving-research/application-summaries/research-summaries/oval-vb-111-and-paclitaxel-in-patients-with-ovarian-cancer-v61/
https://aacrjournals.org/clincancerres/article/19/14/3996/77880/Phase-I-Dose-Escalation-Study-of-VB-111-an
https://aacrjournals.org/clincancerres/article/19/14/3996/77880/Phase-I-Dose-Escalation-Study-of-VB-111-an
https://www.researchgate.net/figure/Mechanism-of-action-of-VB-111-VB-111-targeted-to-angiogenic-endothelial-cells_fig1_236185757
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375237?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Induction of Anti-Tumor Immunity: The viral vector itself can act as an immune adjuvant.[2]

Following the initial vascular disruption and apoptosis of tumor cells, tumor antigens are

released. This, combined with the viral presence, facilitates an immune response, leading to

the recruitment and activation of cytotoxic CD8+ T-cells that specifically target and kill cancer

cells.[5][8] This process can effectively turn immunologically "cold" tumors "hot".[5]
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Caption: Dual mechanism of action of VB-111.
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Protocols for Quantifying Preclinical In Vivo
Response
Preclinical evaluation of VB-111 has been conducted in various xenograft mouse models,

including thyroid, lung, melanoma, and glioblastoma cancers.[1][4]

Protocol 1: Xenograft Tumor Model and Treatment
This protocol describes the establishment of a subcutaneous xenograft model to assess the

efficacy of VB-111.

Materials:

Cancer cell line of interest (e.g., follicular, papillary, or anaplastic thyroid cancer cells)

Immunocompromised mice (e.g., nude mice)

Phosphate-Buffered Saline (PBS)

VB-111 and control virus (e.g., Ad-PPE)

Calipers

Procedure:

Culture the selected cancer cell line under appropriate conditions.

Harvest and resuspend the cells in sterile PBS or an appropriate medium.

Subcutaneously inject the cell suspension into the flank of each mouse.

Allow tumors to grow to a palpable size, typically 50-100 mm³.[1]

Randomly assign mice into treatment and control groups (n=10 per group is common).[1]

Administer a single intravenous (IV) tail vein injection of VB-111 (e.g., 10¹¹ viral particles in

100 µL) to the treatment group.[1]
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Administer the control virus to the control group using the same method.

Monitor animal health and tumor size regularly.

Protocol 2: Tumor Volume Measurement
Procedure:

Measure the tumor dimensions every 3 days using a digital caliper.[1]

Record the length (l), width (w), and height (h) of the tumor.

Calculate the tumor volume using the formula: V = 0.5236 × (l × w × h).[1]

Plot the average tumor volume for each group over time to visualize tumor growth inhibition.

At the end of the study, calculate the percentage of tumor growth inhibition.

Protocol 3: Immunohistochemistry (IHC) for Microvessel
Density and Immune Infiltration
This protocol is used to assess the biological effects of VB-111 on the tumor microenvironment

at the study endpoint.

Procedure:

Euthanize mice at the conclusion of the study and excise the tumors.

Fix the tumors in 10% neutral buffered formalin and embed them in paraffin.

Cut 4-5 µm sections and mount them on slides.

For Microvessel Density:

Perform antigen retrieval.

Incubate sections with a primary antibody against CD31, an endothelial cell marker.[4][9]

Incubate with a suitable secondary antibody and use a detection system (e.g., DAB).
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Counterstain with hematoxylin.

Quantify the number of CD31-positive vessels per high-power field to determine the

reduction in angiogenic activity.[9][10]

For Immune Cell Infiltration:

Follow the same IHC steps but use a primary antibody against CD8 to identify cytotoxic T-

cells.[8]

Quantify the number of CD8-positive cells within the tumor to assess the

immunotherapeutic effect.[5][8]
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Caption: Preclinical experimental workflow for VB-111.
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Preclinical Data Summary
The following table summarizes quantitative data from a key preclinical study of VB-111 in

thyroid cancer xenograft models.[9]

Thyroid Cancer

Model

Tumor Growth

Inhibition (%)
P-value

Key Finding:

Reduction in

Angiogenesis

Follicular 26.6% 0.0596

Significant reduction

in CD31 staining (P <

0.05)[9]

Papillary 34.4% 0.0046

Significant reduction

in CD31 staining (P <

0.05)[9]

Anaplastic 37.6% 0.0249

Significant reduction

in CD31 staining (P <

0.05)[9]

Protocols for Quantifying Clinical Response
In clinical trials, tumor response is quantified using standardized imaging criteria, biomarkers,

and survival endpoints. VB-111 has been evaluated in patients with recurrent glioblastoma,

platinum-resistant ovarian cancer, and other advanced solid tumors.[6][8]

Protocol 4: Clinical Efficacy Assessment
1. Imaging-Based Assessment:

Method: Use imaging modalities such as Computed Tomography (CT) or Magnetic

Resonance Imaging (MRI) to assess tumor burden.[2][11]

Frequency: Perform scans at baseline and periodically during treatment (e.g., every 56-day

cycle).[2]

Quantification: Evaluate tumor response based on the Response Evaluation Criteria in Solid

Tumors (RECIST). This involves measuring the sum of the longest diameters of target
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lesions to classify response as Complete Response (CR), Partial Response (PR), Stable

Disease (SD), or Progressive Disease (PD).

Advanced Quantification: For specific cancers like recurrent glioblastoma, contrast-enhanced

T1-weighted digital subtraction MRI can be used to quantify tumor volume more precisely.

[11]

2. Biomarker Assessment (Ovarian Cancer):

Method: Measure serum levels of Cancer Antigen 125 (CA-125), a key biomarker for ovarian

cancer.[12]

Frequency: Collect blood samples at baseline and throughout the treatment course.

Quantification: A response is typically defined as a 50% or greater reduction in CA-125 levels

from baseline (GCIG criteria).[8][12] This response has been shown to correlate with a

survival benefit.[5][13]

3. Survival Endpoints:

Progression-Free Survival (PFS): The time from the start of treatment until tumor progression

or death from any cause.

Overall Survival (OS): The time from the start of treatment until death from any cause. These

are primary endpoints in many Phase III trials.[14]

4. Post-Treatment Correlatives:

Fever: Post-treatment fever has been observed as a common side effect and a potential

marker for a positive immune response to VB-111, correlating with better survival outcomes.

[5][14]

Biopsies: When feasible, tumor biopsies taken after treatment can be analyzed via IHC to

confirm the infiltration of cytotoxic CD8+ T-cells, linking the clinical response to the drug's

immune-mediated mechanism of action.[5][8]

Clinical Data Summary

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.researchgate.net/publication/333412099_Quantitative_radiographic_analysis_of_phase_II_and_III_trials_in_recurrent_glioblastoma_treated_with_VB-111_with_or_without_bevacizumab_or_bevacizumab_monotherapy
https://ovariancancernewstoday.com/2020/06/09/vb-111-ovarian-cancer-chemo-combo-continues-show-promise-new-trial-data-shows/
https://pubmed.ncbi.nlm.nih.gov/32265057/
https://ovariancancernewstoday.com/2020/06/09/vb-111-ovarian-cancer-chemo-combo-continues-show-promise-new-trial-data-shows/
https://www.researchgate.net/publication/340445546_Ofranergene_obadenovec_VB-111_in_platinum-resistant_ovarian_cancer_favorable_response_rates_in_a_phase_III_study_are_associated_with_an_immunotherapeutic_effect
https://researchoutreach.org/articles/promising-potential-treatment-ovarian-cancer-final-stages-clinical-trials/
https://www.oncologynewscentral.com/article/whats-next-for-immunotherapy-in-ovarian-cancer-after-disappointing-vb-111-results
https://www.researchgate.net/publication/340445546_Ofranergene_obadenovec_VB-111_in_platinum-resistant_ovarian_cancer_favorable_response_rates_in_a_phase_III_study_are_associated_with_an_immunotherapeutic_effect
https://www.oncologynewscentral.com/article/whats-next-for-immunotherapy-in-ovarian-cancer-after-disappointing-vb-111-results
https://www.researchgate.net/publication/340445546_Ofranergene_obadenovec_VB-111_in_platinum-resistant_ovarian_cancer_favorable_response_rates_in_a_phase_III_study_are_associated_with_an_immunotherapeutic_effect
https://pubmed.ncbi.nlm.nih.gov/32265057/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375237?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following tables summarize key quantitative outcomes from clinical trials of VB-111.

Table 1: Phase I/II Study of VB-111 + Paclitaxel in Platinum-Resistant Ovarian Cancer[5][8]

Metric
Therapeutic Dose

Cohort (n=17)

Sub-Therapeutic

Dose Cohort (n=4)
P-value

CA-125 Response

Rate
58% N/A N/A

Median Overall

Survival (OS)

16.6 months (498

days)
5.8 months (173 days) 0.028

Table 2: Data from Various VB-111 Clinical Trials
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Trial / Cancer Type Phase
Key Efficacy

Endpoint & Result
Reference

OVAL (Phase III) /

Platinum-Resistant

Ovarian Cancer

III

Interim analysis met

pre-specified criteria

of at least 10% higher

CA-125 response rate

vs. control.[12]

[12]

OVAL (Phase III Final)

/ Platinum-Resistant

Ovarian Cancer

III

Did not meet primary

endpoints of

improving PFS or OS.

Median PFS was 5.29

months (vs. 5.36

placebo); Median OS

was 13.37 months (vs.

13.14 placebo).

[14]

Phase I/II / Recurrent

Glioblastoma
I/II

In patients with small

tumors (<25mL),

priming with VB-111

before combination

with bevacizumab

showed a significant

OS advantage (15 mo

vs. 7-8.5 mo).[11]

[11]

Phase I / Advanced

Solid Tumors
I

Evidence of anti-tumor

activity and superior

OS in the highest

dose cohort (1 x 10¹³

VPs) compared to

lower doses.

[6]
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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